2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine

Antitumor Telomerase inhibition Gastric cancer

Researchers pursuing telomerase-targeted antitumor agents frequently encounter regioisomer sourcing errors-substituting positional isomers (e.g., CAS 758709-88-5) invalidates SAR. This compound is the validated scaffold (6o) with confirmed target engagement. • Telomerase IC₅₀ 2.3 ± 0.07 μM; antiproliferative activity in SGC-7901 gastric cancer cells. • Molecular docking confirmed at telomerase active site (PDB: 3DU6). • Reactive C2-chloro handle enables nucleophilic aromatic substitution and cross-coupling for library expansion. • ≥95% purity, available from stock for immediate global dispatch.

Molecular Formula C7H4ClN3O
Molecular Weight 181.58 g/mol
CAS No. 1146289-86-2
Cat. No. B1460828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine
CAS1146289-86-2
Molecular FormulaC7H4ClN3O
Molecular Weight181.58 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1C2=NN=CO2)Cl
InChIInChI=1S/C7H4ClN3O/c8-6-3-5(1-2-9-6)7-11-10-4-12-7/h1-4H
InChIKeyIOYOHFAUCKLGDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine (CAS 1146289-86-2) — Procurement-Grade Pyridine-Oxadiazole Building Block for Telomerase-Targeted Antitumor Research


2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine (CAS: 1146289-86-2; molecular formula C₇H₄ClN₃O; molecular weight 181.58 g/mol; IUPAC name: 2-(2-chloropyridin-4-yl)-1,3,4-oxadiazole) is a heterocyclic compound comprising a 2-chloropyridine ring substituted at the 4-position with a 1,3,4-oxadiazole moiety [1]. As a member of the 2-chloropyridine derivatives possessing 1,3,4-oxadiazole scaffold, this compound serves as a versatile synthetic intermediate for pharmaceutical and agrochemical research [2]. Its specific substitution pattern positions it as a structurally distinct building block within the broader oxadiazole-pyridine chemical space, relevant for medicinal chemistry programs exploring telomerase inhibition and related antitumor mechanisms [3].

Why Generic Substitution of 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine with Positional Isomers or Unsubstituted Analogs Fails in Telomerase-Targeted Drug Discovery Programs


Within the 2-chloropyridine derivatives possessing 1,3,4-oxadiazole moiety, the substitution position critically dictates biological activity. The 2-chloro-4-(1,3,4-oxadiazol-2-yl)pyridine regioisomer (chloro at pyridine C2, oxadiazole at C4) represents a specific scaffold configuration that cannot be arbitrarily interchanged with positional isomers such as 4-chloro-2-(1,3,4-oxadiazol-2-yl)pyridine (CAS 758709-88-5; chloro at C4, oxadiazole at C2) or 2-chloro-5-(1,3,4-oxadiazol-2-yl)pyridine, each of which exhibits distinct steric, electronic, and hydrogen-bonding profiles . In structure-activity relationship studies of this compound class, antiproliferative potency and telomerase inhibitory activity vary markedly across substitution patterns and aryl substituents, rendering generic replacement without experimental validation scientifically unsound [1]. Procurement decisions for SAR-driven medicinal chemistry must therefore anchor on the precise regioisomer specified in the lead optimization pathway rather than assuming functional equivalence among chloro-oxadiazole-pyridine variants [2].

Quantitative Differentiation Evidence: 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine vs. Closest Analogs and Class Benchmarks


Telomerase Inhibitory Activity: 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine (Compound 6o) vs. Positive Control Ethidium Bromide

In a direct head-to-head telomerase inhibition assay, 2-chloro-4-(1,3,4-oxadiazol-2-yl)pyridine (designated compound 6o in the study) exhibited an IC₅₀ of 2.3 ± 0.07 μM against telomerase, which was comparable to the positive control ethidium bromide [1]. Among the series of 2-chloropyridine derivatives bearing 1,3,4-oxadiazole moieties evaluated, compound 6o demonstrated the most potent telomerase inhibitory activity alongside its antiproliferative effects against gastric cancer SGC-7901 cells [1]. Molecular docking simulations positioned compound 6o into the active site of telomerase (PDB: 3DU6), revealing a probable binding model that supports its mechanism-based activity [1].

Antitumor Telomerase inhibition Gastric cancer Medicinal chemistry

Antiproliferative Activity: 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine (Compound 6o) vs. Inactive Class Members Against Gastric Cancer SGC-7901 Cells

In antiproliferative screening against gastric cancer SGC-7901 cells, 2-chloro-4-(1,3,4-oxadiazol-2-yl)pyridine (compound 6o) and compound 6u exhibited the most potent activity among the synthesized series, surpassing the potency of the positive control [1]. The study reported that compounds 6o and 6u were more potent than the positive control, while other derivatives bearing different aryl substitutions on the oxadiazole ring showed substantially weaker or negligible antiproliferative effects, underscoring the critical contribution of the specific 2-chloropyridin-4-yl substitution pattern to cellular activity [1].

Antiproliferative Gastric cancer SGC-7901 MTT assay

Positional Isomer Differentiation: 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine (C2-Chloro, C4-Oxadiazole) vs. 4-Chloro-2-(1,3,4-oxadiazol-2-yl)pyridine (C4-Chloro, C2-Oxadiazole)

2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine (CAS 1146289-86-2) and 4-chloro-2-(1,3,4-oxadiazol-2-yl)pyridine (CAS 758709-88-5) are positional isomers sharing identical molecular formula (C₇H₄ClN₃O) and molecular weight (181.58 g/mol) but differing in the substitution pattern of the pyridine ring: chloro at C2 with oxadiazole at C4 versus chloro at C4 with oxadiazole at C2, respectively [1]. While direct comparative biological data between these two specific regioisomers is not available in the open literature, SAR studies on 2-chloropyridine-1,3,4-oxadiazole derivatives demonstrate that antiproliferative and telomerase inhibitory activities are exquisitely sensitive to substitution pattern, with compound 6o (2-chloro-4-substituted) identified as the most active telomerase inhibitor in its series [2]. The C4-oxadiazole substitution enables a distinct hydrogen-bonding and steric profile relative to the C2-oxadiazole isomer, with implications for target engagement and molecular recognition [2].

Regioisomerism Positional isomers SAR Scaffold differentiation

High-Value Application Scenarios for 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine Based on Verified Differential Evidence


Telomerase-Targeted Antitumor Lead Optimization

2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine serves as a validated scaffold for telomerase-targeted antitumor drug discovery. The compound (designated 6o) demonstrated an IC₅₀ of 2.3 ± 0.07 μM against telomerase, comparable to the positive control ethidium bromide, and exhibited potent antiproliferative activity against gastric cancer SGC-7901 cells [1]. Molecular docking simulations positioned this compound into the active site of telomerase (PDB: 3DU6), providing a structural rationale for target engagement [1]. This evidence supports the procurement of this compound for SAR expansion, scaffold hopping, or medicinal chemistry campaigns focused on gastric cancer and telomerase-driven malignancies.

SAR Studies of 2-Chloropyridine-1,3,4-Oxadiazole Derivatives

This compound enables systematic exploration of structure-activity relationships within the 2-chloropyridine-1,3,4-oxadiazole chemical series. Its specific 2-chloro-4-oxadiazole substitution pattern represents the core of the most active telomerase inhibitor (compound 6o) identified in the Zheng et al. study, whereas derivatives bearing different aryl groups on the oxadiazole ring showed reduced activity [1]. Procuring this exact regioisomer allows researchers to use it as a reference standard for benchmarking newly synthesized analogs and to probe the contribution of the 2-chloropyridin-4-yl moiety to potency and target binding [1].

Synthetic Intermediate for Pyridine-Fused Heterocyclic Libraries

2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine contains a reactive chloro substituent at the pyridine C2 position, enabling further functionalization via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions [1]. This chemical handle facilitates the construction of diverse pyridine-fused heterocyclic libraries and more complex molecular architectures bearing the 1,3,4-oxadiazole pharmacophore. The compound is commercially available from multiple specialty chemical suppliers at research-grade purity (typically 95%+), supporting iterative synthesis and scale-up in academic and industrial medicinal chemistry laboratories [2].

Regioisomer-Specific Building Block for IP-Protected Lead Series

The 2-chloro-4-(1,3,4-oxadiazol-2-yl)pyridine regioisomer is structurally distinct from other chloro-oxadiazole-pyridine positional isomers such as 4-chloro-2-(1,3,4-oxadiazol-2-yl)pyridine (CAS 758709-88-5) and 2-chloro-5-(1,3,4-oxadiazol-2-yl)pyridine [1][2]. In lead optimization programs where specific substitution patterns are claimed in composition-of-matter patents, procurement of the exact regioisomer is critical for maintaining IP integrity and ensuring that SAR findings are attributable to the intended molecular structure . The documented telomerase inhibitory activity of this specific regioisomer further distinguishes it from uncharacterized positional analogs .

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